molecular formula C7H7BrN2O2 B11876211 Ethyl 3-bromopyrazine-2-carboxylate

Ethyl 3-bromopyrazine-2-carboxylate

Cat. No.: B11876211
M. Wt: 231.05 g/mol
InChI Key: JTZJUXFPUFUYLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromopyrazine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl pyrazine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . The product is then purified through crystallization or distillation to obtain the desired compound with high purity.

Mechanism of Action

The mechanism of action of ethyl 3-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit viral replication by targeting viral RNA-dependent RNA polymerase, as seen in the case of favipiravir, a related compound . The exact molecular pathways involved vary depending on the specific biological context and target .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

ethyl 3-bromopyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3

InChI Key

JTZJUXFPUFUYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1Br

Origin of Product

United States

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